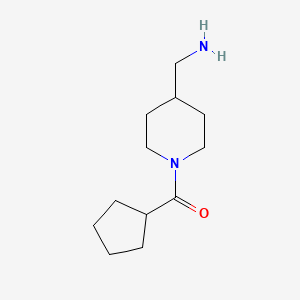
(4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone
Overview
Description
Scientific Research Applications
Antimalarial Activity
The structurally simple synthetic 1, 4-disubstituted piperidines, which include compounds similar to “(4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone”, have shown high selectivity and activity against resistant strains of Plasmodium falciparum . These compounds have been evaluated for their potential as antimalarial agents, particularly in the face of growing resistance to current treatments like artemisinins. The presence of the piperidine moiety contributes significantly to the antimalarial activity, suggesting that further exploration of this core structure could yield important leads for new antimalarial drugs.
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their broad pharmacological applications . The piperidine moiety is a common structure in many drugs, and its derivatives are crucial in the design and synthesis of new pharmacological agents. The versatility of the piperidine ring allows for the development of compounds with a wide range of biological activities, making it a valuable scaffold in drug discovery.
Antioxidant Properties
Compounds with a piperidine base, such as piperine, exhibit powerful antioxidant actions due to their ability to hinder or suppress free radicals . This property is highly beneficial in the development of treatments for diseases caused by oxidative stress. The piperidine nucleus can be modified to enhance these antioxidant properties, potentially leading to the creation of more effective therapeutic agents.
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-9-10-5-7-14(8-6-10)12(15)11-3-1-2-4-11/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPINFYOPTRXSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




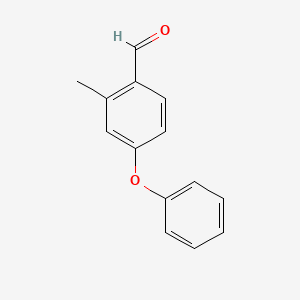

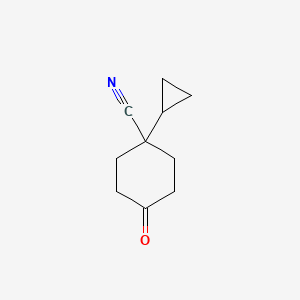

![1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde](/img/structure/B1464823.png)
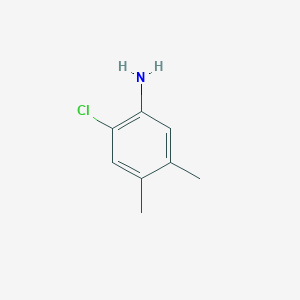

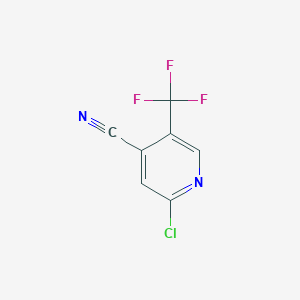

![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1464835.png)
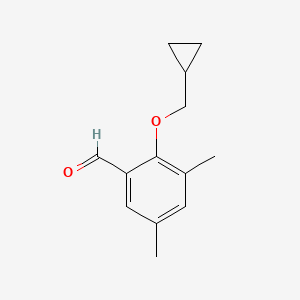
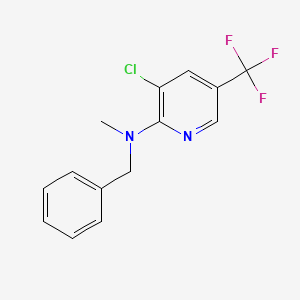
![3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine](/img/structure/B1464838.png)